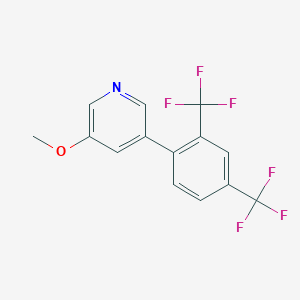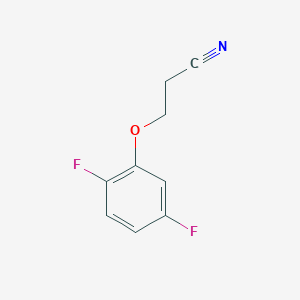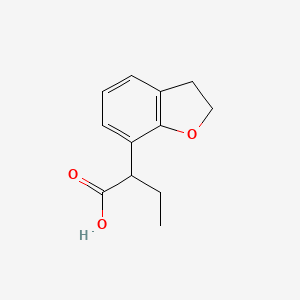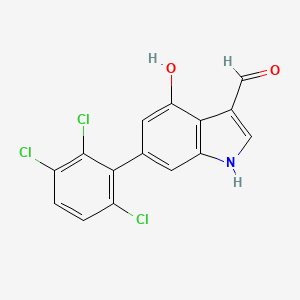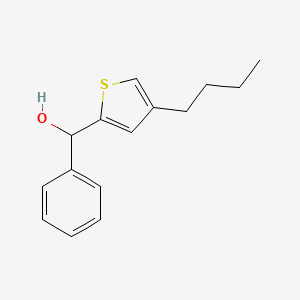
(4-Butylthiophen-2-yl)(phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Butylthiophen-2-yl)(phenyl)methanol is an organic compound with the molecular formula C15H18OS. It is a member of the alcohol family, characterized by the presence of a hydroxyl (OH) group attached to a carbon atom. This compound is notable for its unique structure, which includes a butyl group attached to a thiophene ring, and a phenyl group attached to a methanol moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Butylthiophen-2-yl)(phenyl)methanol typically involves the reaction of 4-butylthiophene with benzaldehyde in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process is carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the continuous production of the compound, improving efficiency and yield. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Butylthiophen-2-yl)(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of (4-Butylthiophen-2-yl)(phenyl)ketone.
Reduction: Formation of (4-Butylthiophen-2-yl)(phenyl)alkane.
Substitution: Formation of halogenated derivatives of this compound.
Applications De Recherche Scientifique
(4-Butylthiophen-2-yl)(phenyl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of (4-Butylthiophen-2-yl)(phenyl)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The thiophene and phenyl groups contribute to the compound’s ability to interact with hydrophobic regions of proteins and other macromolecules, potentially modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Phenylthio)phenylmethanol: Similar structure but with a phenylthio group instead of a butylthiophene group.
(4-Butylphenyl)methanol: Similar structure but without the thiophene ring.
Thiophen-2-ylmethanol: Contains the thiophene ring but lacks the butyl and phenyl groups.
Uniqueness
(4-Butylthiophen-2-yl)(phenyl)methanol is unique due to the combination of its butyl, thiophene, and phenyl groups. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C15H18OS |
|---|---|
Poids moléculaire |
246.4 g/mol |
Nom IUPAC |
(4-butylthiophen-2-yl)-phenylmethanol |
InChI |
InChI=1S/C15H18OS/c1-2-3-7-12-10-14(17-11-12)15(16)13-8-5-4-6-9-13/h4-6,8-11,15-16H,2-3,7H2,1H3 |
Clé InChI |
GEMBZJYAHBEVBL-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CSC(=C1)C(C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl({3-[(2-methyloxolan-3-yl)amino]propyl})amine](/img/structure/B13081041.png)

![2-{[(3,4-Dibromophenyl)methyl]amino}ethan-1-ol](/img/structure/B13081050.png)
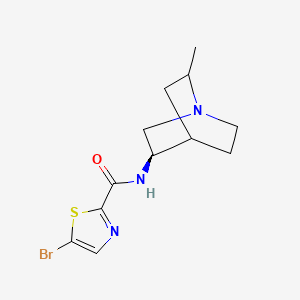

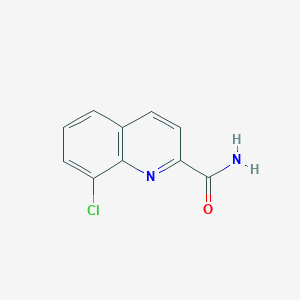

![1-[(1-Bromo-2-methylpropan-2-yl)oxy]-3-methylcyclohexane](/img/structure/B13081089.png)


